molecular formula C11H20O3 B1380899 Ethyl 2-(3-methoxycyclohexyl)acetate CAS No. 1803571-14-3

Ethyl 2-(3-methoxycyclohexyl)acetate

Cat. No.: B1380899
CAS No.: 1803571-14-3
M. Wt: 200.27 g/mol
InChI Key: PZGQPIICZWXACX-UHFFFAOYSA-N
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Description

Ethyl 2-(3-methoxycyclohexyl)acetate is an ester derivative featuring a cyclohexyl ring substituted with a methoxy group at the 3-position and an acetoxyethyl side chain. For instance, mthis compound (CAS 1114554-12-9) is commercially available, suggesting industrial relevance . Ethyl derivatives like ethyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride (CAS 939760-85-7) highlight the versatility of this scaffold in drug discovery .

Properties

IUPAC Name

ethyl 2-(3-methoxycyclohexyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-3-14-11(12)8-9-5-4-6-10(7-9)13-2/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGQPIICZWXACX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCC(C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Williamson Ether Synthesis: This method involves the reaction of an alkyl halide with an alkoxide.

    Esterification: Another common method is the esterification of 3-methoxycyclohexylacetic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of Ethyl 2-(3-methoxycyclohexyl)acetate often involves continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions helps in scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 2-(3-methoxycyclohexyl)acetate can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed:

    Oxidation: 3-methoxycyclohexylacetic acid.

    Reduction: 3-methoxycyclohexylmethanol.

    Substitution: Various esters and ethers depending on the nucleophile used.

Scientific Research Applications

Chemistry: Ethyl 2-(3-methoxycyclohexyl)acetate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical reactions.

Biology: In biological research, this compound is used to study the effects of esters on cellular processes. It can be used as a model compound to understand ester hydrolysis and metabolism.

Medicine: Although not widely used in medicine, derivatives of this compound are being explored for their potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: In the fragrance industry, this compound is used to create perfumes and scented products due to its pleasant odor. It is also used in the production of flavoring agents.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-methoxycyclohexyl)acetate involves its interaction with various molecular targets, primarily through ester hydrolysis. The ester bond is cleaved by esterases, releasing the corresponding alcohol and acid. These metabolites can then participate in further biochemical pathways, exerting their effects on cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclohexyl Esters with Varied Substituents

Ethyl 2-(4-Oxocyclohexyl)acetate (CAS 58012-34-3)
  • Structure : Differs by replacing the 3-methoxy group with a 4-ketone.
  • Properties : Higher polarity due to the ketone, likely affecting solubility and reactivity. Available commercially (TCI Chemicals) .
  • Synthesis: Prepared via methods analogous to cyclohexenone derivatives, such as Michael addition or oxidation of thioethers .
Methyl 2-(2-Oxocyclohexyl)acetate (CAS 13672-64-5)
  • Structure : Contains a 2-ketone on the cyclohexyl ring.
  • Conformation : Cyclohexene rings in similar compounds adopt sofa conformations stabilized by hydrogen bonding (e.g., C–H⋯O interactions) .
Ethyl 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetate
  • Structure : Incorporates an indole ring instead of cyclohexane.
  • Crystal Packing : Stabilized by π-π stacking and hydrogen bonds, contrasting with the aliphatic interactions in cyclohexyl analogs .

Esters with Aromatic or Heterocyclic Moieties

Ethyl 2-(5-Bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate
  • Structure : Benzofuran core with sulfinyl and bromo substituents.
  • Synthesis : Produced via oxidation of thioether precursors using 3-chloroperoxybenzoic acid .
  • Crystal Stability : Features aromatic π-π interactions (center-to-center distance: 3.814 Å) and weak C–H⋯π bonds .
Imidazole-Based Esters
  • Examples : Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate and derivatives .
  • Activity : Imidazole rings enhance biological activity (e.g., antimicrobial or anticancer properties), unlike the purely aliphatic cyclohexyl analog .

Functional Group Modifications

Ethyl 2-[1-(Methylamino)cyclohexyl]acetate Hydrochloride
  • Structure: Cyclohexyl group modified with a methylamino substituent.
Ethyl 6-(4-Methoxyphenyl)-2-oxo-4-phenylcyclohex-3-enecarboxylate
  • Structure: Cyclohexenone ring with methoxyphenyl and phenyl groups.
  • Synthesis : Michael addition of ethyl acetoacetate to chalcones .
  • Conformation : Distorted sofa conformation with dihedral angles up to 74° between aromatic rings .

Comparative Data Table

Compound Molecular Formula Key Substituents Synthesis Method Notable Properties Reference
Ethyl 2-(3-methoxycyclohexyl)acetate C₁₁H₂₀O₃ 3-methoxycyclohexyl Not reported Potential precursor for bioactive molecules
Ethyl 2-(4-oxocyclohexyl)acetate C₁₀H₁₆O₃ 4-ketone Oxidation of thioethers Higher polarity, commercial availability
Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate C₁₄H₁₅BrO₄S Benzofuran, sulfinyl, bromo Oxidation Aromatic π-π interactions
Ethyl 6-(4-methoxyphenyl)-2-oxo-4-phenylcyclohex-3-enecarboxylate C₂₂H₂₂O₄ Cyclohexenone, methoxyphenyl Michael addition Sofa conformation, hydrogen bonding
Mthis compound C₁₀H₁₈O₃ Methyl ester, 3-methoxycyclohexyl Commercial synthesis Industrial availability

Biological Activity

Ethyl 2-(3-methoxycyclohexyl)acetate is a compound of interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and possible therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is an ester derived from acetic acid and 3-methoxycyclohexanol. Its molecular formula is C12H22O3C_{12}H_{22}O_3, and its structure can be represented as follows:

Ethyl 2 3 methoxycyclohexyl acetate \text{Ethyl 2 3 methoxycyclohexyl acetate }

Chemical Structure

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. It may modulate enzyme activity and receptor interactions, leading to diverse biological effects. Understanding these mechanisms is crucial for exploring its therapeutic potential.

1. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, an investigation into the antimicrobial effects of similar compounds showed promising results against several pathogens. The following table summarizes the minimum inhibitory concentrations (MICs) observed for various bacterial strains:

Pathogen Minimum Inhibitory Concentration (MIC)
Bacillus subtilis3.9 μg/mL
Pseudomonas aeruginosa3.9 μg/mL
Escherichia coli7.8 μg/mL
Staphylococcus aureus15.6 μg/mL

These results indicate that this compound could be effective in treating infections caused by these pathogens .

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have suggested that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. A study focusing on similar esters reported a significant reduction in inflammatory markers when tested on cell lines exposed to inflammatory stimuli.

3. Wound Healing Properties

Research has indicated that this compound may enhance wound healing processes. In animal models, compounds with similar structures have been shown to promote fibroblast proliferation and collagen synthesis, key factors in wound repair .

Case Studies

  • Antimicrobial Efficacy : A study conducted on the ethyl acetate extracts from Paecilomyces sp. demonstrated that compounds similar to this compound displayed substantial antimicrobial activity against multiple human pathogens, suggesting a broad-spectrum efficacy .
  • Inflammation Model : In a controlled inflammation model, the administration of ethyl acetate derivatives resulted in a marked decrease in edema and inflammatory cell infiltration compared to control groups, highlighting its potential therapeutic applications in inflammatory diseases.

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